

Application of Nifedipine-13C8 in Clinical Pharmacology Studies: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Nifedipine-13C8

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Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. The use of stable isotope-labeled compounds, such as **Nifedipine-13C8**, is a powerful tool in clinical pharmacology studies. This approach allows for the accurate determination of pharmacokinetic parameters, bioavailability, and metabolic pathways by differentiating the administered drug from endogenous compounds and enabling the simultaneous administration of different formulations or routes. These application notes provide a comprehensive overview of the use of **Nifedipine-13C8** in clinical pharmacology, including detailed experimental protocols and data presentation.

Stable isotope-labeled nifedipine is utilized to assess absolute and relative bioavailability, as well as to correct for pharmacokinetic variations in clinical studies.[1] Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and undergoes extensive first-pass metabolism.[2][3][4] Its bioavailability is approximately 56% to 77% after oral administration.[1] The major metabolites are inactive and include 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid.

Data Presentation

The following tables summarize representative pharmacokinetic data that could be obtained from a clinical study utilizing **Nifedipine-13C8**.

Table 1: Representative Pharmacokinetic Parameters of Nifedipine following Oral and Intravenous Administration of Nifedipine and **Nifedipine-13C8**

Parameter	Oral Nifedipine (10 mg)	Intravenous Nifedipine-13C8 (1 mg)
C _{max} (ng/mL)	134.1 ± 17.7	N/A
T _{max} (h)	0.5 ± 0.1	N/A
AUC _{0-∞} (ng·h/mL)	304 ± 34	74 ± 18
t _{1/2} (h)	3.4 (range 2.5-4.9)	1.77 ± 0.25
CL (L/h)	N/A	0.62 ± 0.09 L/kg/hr
V _d (L/kg)	N/A	0.25 - 0.29 (central compartment)
Absolute Bioavailability (%)	45 ± 8	N/A

Note: Data presented are representative values compiled from studies on unlabeled nifedipine and are for illustrative purposes for a study involving **Nifedipine-13C8**. Actual results may vary.

Experimental Protocols

Clinical Study Protocol: Bioavailability and Pharmacokinetics of Oral Nifedipine using Intravenous Nifedipine-13C8

This protocol outlines a typical clinical study design to determine the absolute bioavailability and pharmacokinetics of an oral nifedipine formulation using a co-administered intravenous dose of **Nifedipine-13C8**.

1.1. Study Design:

- A single-center, open-label, two-period, crossover study.

- Healthy male and female volunteers (n=12).
- Fasting conditions (overnight fast of at least 10 hours).

1.2. Dosing:

- Period 1: Subjects receive a single oral dose of 10 mg nifedipine.
- Period 2 (after a washout period of 7 days): Subjects receive a single oral dose of 10 mg nifedipine and a simultaneous intravenous infusion of 1 mg **Nifedipine-13C8** over 15 minutes.

1.3. Blood Sampling:

- Venous blood samples (5 mL) are collected into tubes containing K2EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

1.4. Bioanalytical Method:

- Plasma concentrations of nifedipine and **Nifedipine-13C8** are determined using a validated LC-MS/MS method.

1.5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, CL, V_d) are calculated using non-compartmental analysis.
- Absolute bioavailability (F) is calculated as: $F = (AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral})$.

Bioanalytical Protocol: Quantification of Nifedipine and Nifedipine-13C8 in Human Plasma by LC-MS/MS

This protocol details the analytical method for the simultaneous quantification of nifedipine and its stable isotope-labeled internal standard, **Nifedipine-13C8**, in human plasma.

2.1. Materials and Reagents:

- Nifedipine and **Nifedipine-13C8** reference standards.
- Amlodipine (or other suitable internal standard).
- HPLC-grade methanol, acetonitrile, and water.
- Formic acid and ammonium acetate.
- Human plasma (blank).

2.2. Sample Preparation (Solid Phase Extraction):

- To 0.5 mL of plasma, add 50 μ L of the internal standard working solution (Amlodipine).
- Add 100 μ L of 0.1 M NaOH and vortex for 30 seconds.
- Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Dry the cartridge under nitrogen for 1 minute.
- Elute the analytes with 0.5 mL of the mobile phase.
- Inject 10 μ L of the eluate into the LC-MS/MS system.

2.3. LC-MS/MS Conditions:

- LC System: Shimadzu or equivalent.
- Column: Purosphere C18 (150 mm \times 4.6 mm, 5 μ m) or equivalent.
- Mobile Phase: 80:20 (v/v) mixture of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and acetonitrile.

- Flow Rate: 0.6 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Nifedipine: m/z 347.1 \rightarrow 315.1
 - **Nifedipine-13C8**: m/z 355.1 \rightarrow 323.1 (predicted)
 - Amlodipine (IS): m/z 409.2 \rightarrow 237.8

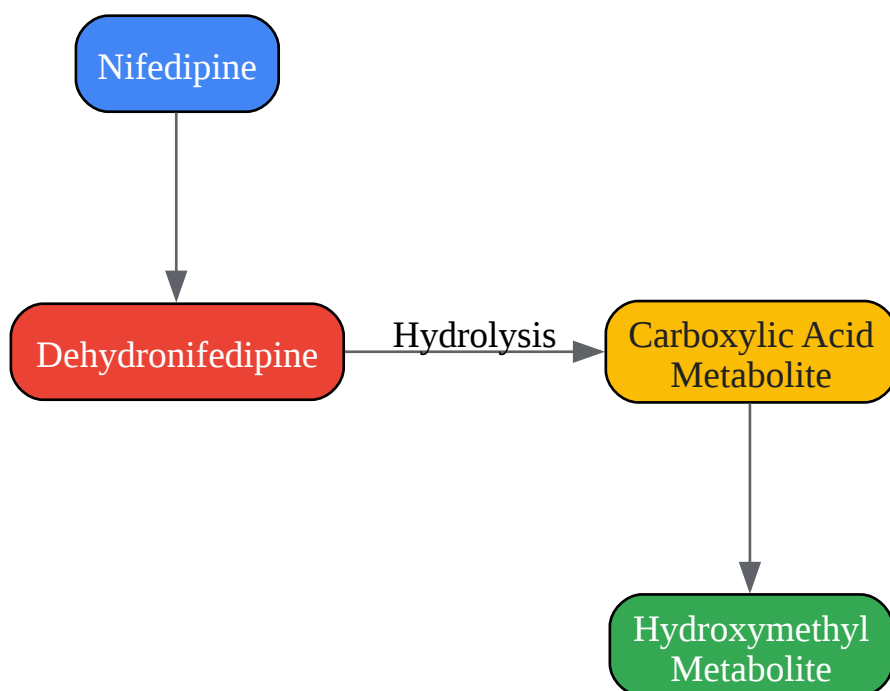
2.4. Method Validation:

- The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Nifedipine Metabolism Pathway

The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog, primarily mediated by the CYP3A4 enzyme.

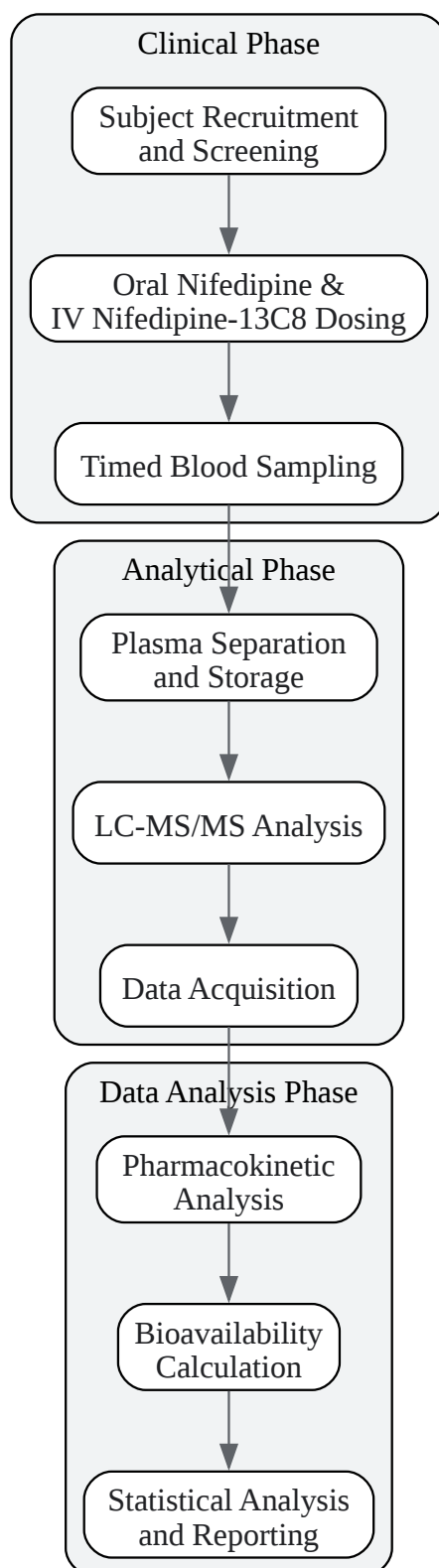


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Caption: Metabolic pathway of Nifedipine.

Experimental Workflow for a Nifedipine-13C8 Clinical Study

The following diagram illustrates the key steps in a clinical pharmacology study utilizing **Nifedipine-13C8**.



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